2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide
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Description
This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves the cyclization of precursor compounds . For example, 2-aryl substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones can be obtained via the intramolecular cyclization of 3-(benzoylamino)-1-benzofuran-2-carboxamides .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a benzyl group, an oxo group, a sulfanyl group, an ethyl group, and a 3-methylphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. For instance, the oxo group could potentially be involved in redox reactions, while the sulfanyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of the sulfanyl group could potentially increase its reactivity, while the aromatic rings could contribute to its stability .Mechanism of Action
Target of Action
The primary target of this compound is TrmD , a protein found in Haemophilus influenzae . TrmD is a methyltransferase involved in the post-transcriptional modification of bacterial transfer RNA (tRNA). Inhibition of TrmD can disrupt protein synthesis and bacterial growth, making it a potential target for antibacterial drugs .
Mode of Action
This results in the disruption of the enzyme’s function and, in the case of TrmD, can lead to the inhibition of protein synthesis .
Biochemical Pathways
The inhibition of TrmD affects the tRNA methylation pathway . This pathway is crucial for the stability and functionality of tRNA molecules, which are essential for protein synthesis. By inhibiting TrmD, the compound disrupts this pathway, potentially leading to a decrease in protein synthesis and bacterial growth .
Result of Action
The primary result of the compound’s action would be the inhibition of protein synthesis in bacteria due to the disruption of tRNA methylation . This could potentially lead to a halt in bacterial growth, making the compound a potential candidate for antibacterial drug development .
Future Directions
properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-26(19-11-7-8-17(2)14-19)21(28)16-31-24-25-20-12-13-30-22(20)23(29)27(24)15-18-9-5-4-6-10-18/h4-14H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQKDTYFCSWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide |
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